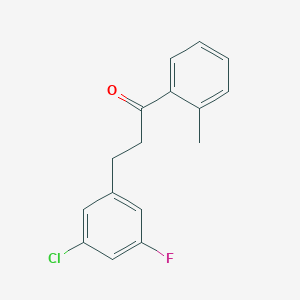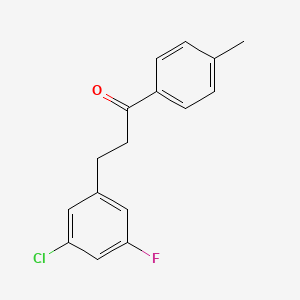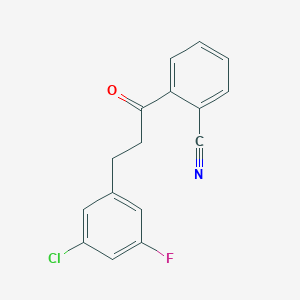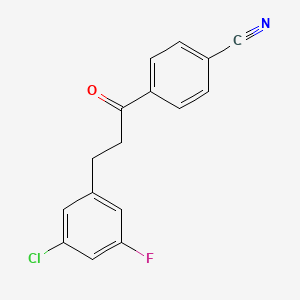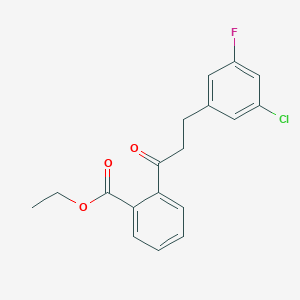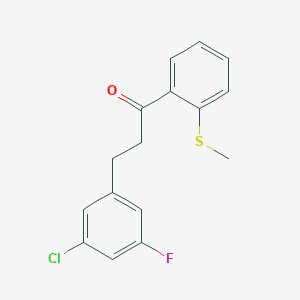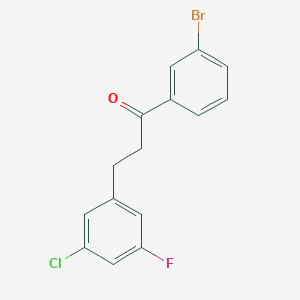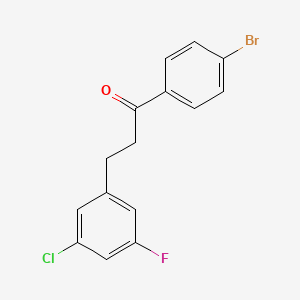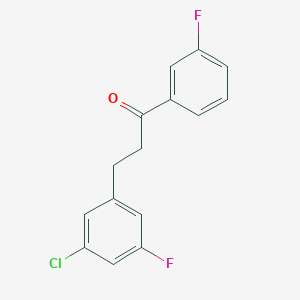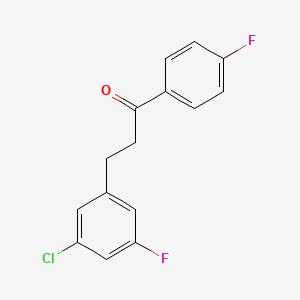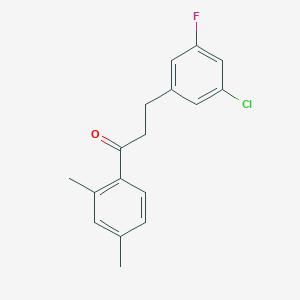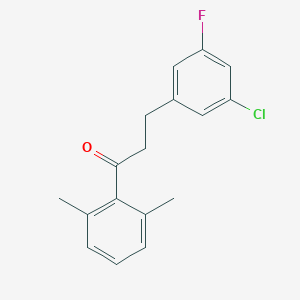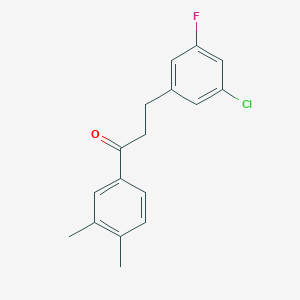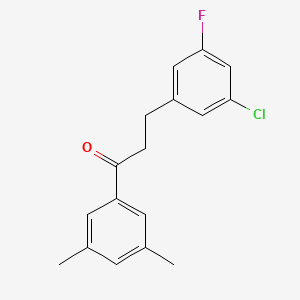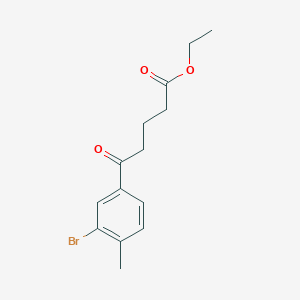
Ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate is a chemical compound. Based on its name, it contains an ethyl group, a bromo-methylphenyl group, and an oxovalerate group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 3-bromo-4-methylphenyl group attached to an oxovalerate group via a carbon-carbon bond .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom could be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the bromine atom could potentially increase the compound’s reactivity .Scientific Research Applications
Chiral Resolution and Simulation Studies
Ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate and related compounds have been used in chiral resolution and simulation studies. Specifically, enantiomers of related compounds have been separated using Chiralpak IA columns, highlighting their significance in chiral chromatography and enantiomeric purity assessments, vital in pharmaceutical sciences. The chiral resolution process involved detailed studies of retention factors, separation factors, and resolution factors, which are crucial in understanding the chiral separation mechanisms, especially in pharmaceutical analysis and purification (Ali et al., 2016).
Crystal Structure Analysis
Compounds structurally related to Ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate have been subject to crystal structure analysis. The crystal structures provide a fundamental understanding of molecular conformation and interactions, which are vital in material science and drug design. For example, the crystal structure analysis of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate offers insights into molecular geometry and conformation, critical in the field of molecular chemistry and pharmaceuticals (Kurbanova et al., 2009).
Inhibitory Activity and Molecular Docking
Ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate and its analogs have been examined for their inhibitory activity against enzymes such as lipoxygenase, showcasing their potential therapeutic applications. The inhibitory activity of these compounds, coupled with molecular docking studies, provides insights into their potential as inhibitors in pharmacological applications, contributing to drug discovery and development processes (Vinayagam et al., 2017).
Future Directions
properties
IUPAC Name |
ethyl 5-(3-bromo-4-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-3-18-14(17)6-4-5-13(16)11-8-7-10(2)12(15)9-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQPFMNJFIOLLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645694 |
Source


|
| Record name | Ethyl 5-(3-bromo-4-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate | |
CAS RN |
898776-84-6 |
Source


|
| Record name | Ethyl 3-bromo-4-methyl-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-bromo-4-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

